(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde
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Overview
Description
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[311]heptane-3-carbaldehyde is a bicyclic organic compound known for its distinctive structure and reactivity This compound features a bicyclo[311]heptane skeleton with three methyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as camphene.
Oxidation: The precursor undergoes oxidation to introduce the aldehyde functional group. Common oxidizing agents include chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC).
Isomerization: The resulting product is then subjected to isomerization to achieve the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Oxidation: Using catalysts to enhance the efficiency and selectivity of the oxidation process.
Continuous Flow Reactors: Employing continuous flow techniques to improve yield and scalability.
Types of Reactions:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: KMnO4, Jones reagent, CrO3.
Reduction: NaBH4, LiAlH4.
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Its stereochemistry makes it valuable in the synthesis of chiral compounds.
Biology:
Biochemical Studies: Utilized in studies of enzyme-catalyzed reactions involving aldehydes.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Industry:
Fragrance and Flavor Industry: Its structure is related to compounds used in fragrances and flavors.
Mechanism of Action
The mechanism of action of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, participate in aldol reactions, and undergo nucleophilic addition. The molecular targets and pathways depend on the specific reactions it is involved in, such as enzyme-catalyzed transformations in biological systems.
Comparison with Similar Compounds
Camphor: A related bicyclic compound with a ketone functional group.
Borneol: A bicyclic alcohol structurally similar but with a hydroxyl group instead of an aldehyde.
Isoborneol: An isomer of borneol with similar applications.
Uniqueness:
Stereochemistry: The specific stereochemistry of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde distinguishes it from other similar compounds.
Functional Group: The presence of an aldehyde group provides unique reactivity compared to ketones and alcohols.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h6-10H,4-5H2,1-3H3/t7-,8-,9+,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNCLQCPKWLBRY-AXTSPUMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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